molecular formula C26H29N3O B11041734 4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11041734
M. Wt: 399.5 g/mol
InChI Key: YRTHFSLTWUREPZ-UHFFFAOYSA-N
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Description

4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves several steps:

    Synthetic Routes:

    Reaction Conditions: The reactions typically require specific catalysts and solvents to ensure high yields and purity. For example, palladium-catalyzed coupling reactions and acid-catalyzed cyclization are commonly used.

    Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to minimize costs and maximize efficiency. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imino group to an amine.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and pH levels to ensure selectivity and yield.

    Major Products: The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives.

Scientific Research Applications

4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. This includes kinases and G-protein coupled receptors.

    Pathways Involved: It can influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 4,4,8-Trimethyl-1-(phenylimino)-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one and 4,4,8-Trimethyl-1-(phenylimino)-6-(pyrrolidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one share structural similarities.

    Uniqueness: The presence of the piperidinomethyl group in this compound provides unique steric and electronic properties, influencing its reactivity and binding affinity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

6,11,11-trimethyl-3-phenylimino-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C26H29N3O/c1-18-14-21-19(17-28-12-8-5-9-13-28)16-26(2,3)29-24(21)22(15-18)23(25(29)30)27-20-10-6-4-7-11-20/h4,6-7,10-11,14-16H,5,8-9,12-13,17H2,1-3H3

InChI Key

YRTHFSLTWUREPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC4=CC=CC=C4)C(=O)N3C(C=C2CN5CCCCC5)(C)C

Origin of Product

United States

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